

Fmoc-Gly(allyl)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-Gly(allyl)-OH

Cat. No.: B557544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Gly(allyl)-OH**, a key building block in modern peptide chemistry. It details the compound's structure, chemical properties, and provides comprehensive experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS). This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis and drug development, offering the detailed information necessary for the successful application of this versatile amino acid derivative.

Core Compound Structure and Properties

Fmoc-Gly(allyl)-OH, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a derivative of the amino acid glycine. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a unique allyl group on the side chain. This combination of features makes it a valuable tool for the synthesis of complex peptides and peptidomimetics.^{[1][2][3][4][5]} The Fmoc group provides a base-labile protecting strategy essential for SPPS, while the allyl side chain offers a site for orthogonal chemical modifications.

The fundamental properties of Fmoc-L-Gly(allyl)-OH are summarized in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₁₉ NO ₄ [1][6]
Molecular Weight	337.37 g/mol [1][6]
CAS Number (L-form)	146549-21-5[1][7]
CAS Number (D-form)	170642-28-1[3]
Appearance	White to off-white powder or crystals[7]
Melting Point	134-140 °C[7]
Solubility	Soluble in common organic solvents such as DMF and DMSO.
Storage	2-8°C[7]

Synthesis of Fmoc-Gly(allyl)-OH

The synthesis of **Fmoc-Gly(allyl)-OH** is a two-step process that begins with the synthesis of the unprotected amino acid, L-allylglycine, followed by the protection of the amino group with an Fmoc moiety.

Synthesis of L-Allylglycine

A common method for the synthesis of L-allylglycine involves the alkylation of a glycine enolate equivalent with allyl bromide. Chiral auxiliaries are often employed to ensure the stereospecific formation of the L-enantiomer.

Experimental Protocol: Synthesis of L-Allylglycine

- Materials: Diethyl acetamidomalonate, sodium ethoxide, allyl bromide, hydrochloric acid.
- Procedure:
 - Diethyl acetamidomalonate is reacted with sodium ethoxide in absolute ethanol to generate the corresponding enolate.

- Allyl bromide is added to the reaction mixture, and the solution is refluxed to facilitate the alkylation of the malonate.
- The resulting diethyl allylacetamidomalonate is then hydrolyzed and decarboxylated by heating with concentrated hydrochloric acid.
- The crude L-allylglycine is purified by recrystallization.

Fmoc Protection of L-Allylglycine

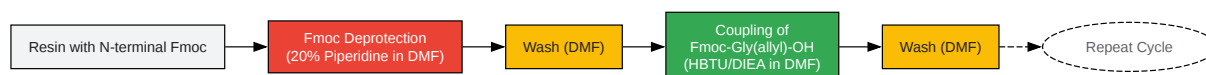
Once L-allylglycine is obtained, the amino group is protected using Fmoc-chloride or Fmoc-succinimide.

Experimental Protocol: Fmoc Protection of L-Allylglycine

- Materials: L-allylglycine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium bicarbonate, dioxane, water, diethyl ether, hydrochloric acid.
- Procedure:
 - L-allylglycine is dissolved in a 10% solution of sodium bicarbonate in water.
 - The solution is cooled in an ice bath, and a solution of Fmoc-Cl in dioxane is added dropwise with vigorous stirring.
 - The reaction mixture is stirred overnight at room temperature.
 - The aqueous solution is washed with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.
 - The aqueous layer is acidified to a pH of 2 with 1 M HCl, leading to the precipitation of the Fmoc-protected amino acid.
 - The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield **Fmoc-Gly(allyl)-OH**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly(allyl)-OH is a versatile building block for SPPS, enabling the introduction of an orthogonally protected functional handle into the peptide chain. The general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is illustrated below.



[Click to download full resolution via product page](#)

Caption: General workflow for the incorporation of **Fmoc-Gly(allyl)-OH** in SPPS.

Detailed SPPS Protocol

Experimental Protocol: Incorporation of **Fmoc-Gly(allyl)-OH** into a Peptide Sequence

- Materials: Rink Amide resin, 20% piperidine in N,N-dimethylformamide (DMF), **Fmoc-Gly(allyl)-OH**, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIEA), DMF.
- Procedure:
 - Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
 - Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group of the preceding amino acid.
 - Washing: The resin is thoroughly washed with DMF (5 times) to remove piperidine and byproducts.

- **Coupling:** A solution of **Fmoc-Gly(allyl)-OH** (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF is prepared and added to the resin. The reaction is allowed to proceed for 2 hours at room temperature with gentle agitation.
- **Washing:** The coupling solution is drained, and the resin is washed with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents. The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

On-Resin Modification of the Allyl Side Chain

The allyl group of the incorporated allylglycine residue serves as a versatile handle for various on-resin chemical modifications, enabling the synthesis of complex peptide structures such as cyclic peptides and peptidomimetics.

On-Resin Allyl Deprotection

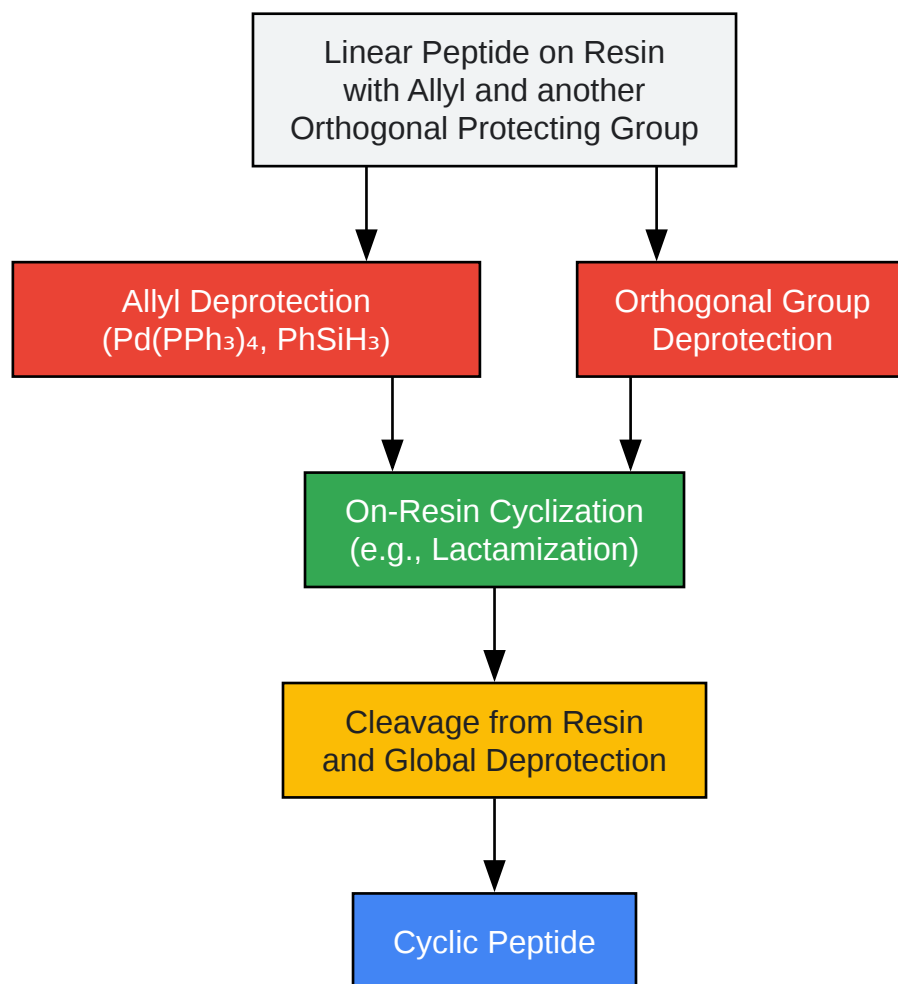
The allyl group can be selectively removed on-resin using a palladium(0) catalyst.

Experimental Protocol: On-Resin Allyl Deprotection

- **Materials:** Peptide-resin containing an allylglycine residue, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], phenylsilane (PhSiH₃), dichloromethane (DCM).
- **Procedure:**
 - The peptide-resin is swelled in DCM under an inert atmosphere (e.g., argon or nitrogen).
 - A solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in DCM is added to the resin.
 - The reaction is gently agitated for 2 hours at room temperature.
 - The resin is washed thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF and DCM.

On-Resin Cyclization

Following allyl deprotection, the newly exposed functional group on the side chain can be reacted with another functional group on the peptide to form a cyclic structure. The workflow below illustrates the on-resin cyclization of a peptide containing an allylglycine residue.



[Click to download full resolution via product page](#)

Caption: Workflow for on-resin peptide cyclization utilizing an allylglycine residue.

Conclusion

Fmoc-Gly(allyl)-OH is a highly valuable and versatile building block for advanced peptide synthesis. Its unique structure allows for the straightforward incorporation of a reactive handle into peptide chains, which can be subsequently modified to generate complex architectures such as cyclic and branched peptides. The detailed protocols provided in this guide are

intended to facilitate the effective use of **Fmoc-Gly(allyl)-OH** in research and development, ultimately contributing to the advancement of peptide-based therapeutics and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]
- 6. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- To cite this document: BenchChem. [Fmoc-Gly(allyl)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557544#fmoc-gly-allyl-oh-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com